Cas no 2228132-89-4 (tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate)

Tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate is a specialized carbamate-protected amine compound with a hydroxyl-functionalized alkyl backbone. Its structure features both a tert-butoxycarbonyl (Boc) protecting group and a free amino group, making it a versatile intermediate in organic synthesis, particularly for peptide and pharmaceutical applications. The Boc group ensures selective deprotection under mild acidic conditions, while the hydroxyl and amino functionalities offer additional reactivity for further derivatization. The compound's stereochemistry and branched alkyl chain may enhance solubility and stability in certain reaction conditions. Its well-defined molecular architecture makes it valuable for constructing complex bioactive molecules with precise control over regiochemistry and functional group compatibility.
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate structure
2228132-89-4 structure
商品名:tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
CAS番号:2228132-89-4
MF:C13H28N2O3
メガワット:260.373023986816
CID:6417421
PubChem ID:165752211

tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
    • EN300-1873188
    • 2228132-89-4
    • インチ: 1S/C13H28N2O3/c1-9(2)10(7-13(6,14)8-16)15-11(17)18-12(3,4)5/h9-10,16H,7-8,14H2,1-6H3,(H,15,17)
    • InChIKey: IIJAOONFNPYINI-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(CC(C(C)C)NC(=O)OC(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 260.20999276g/mol
  • どういたいしつりょう: 260.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 84.6Ų

tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1873188-0.25g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
0.25g
$1183.0 2023-09-18
Enamine
EN300-1873188-5.0g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
5g
$3728.0 2023-06-01
Enamine
EN300-1873188-0.05g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
0.05g
$1080.0 2023-09-18
Enamine
EN300-1873188-10.0g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
10g
$5528.0 2023-06-01
Enamine
EN300-1873188-10g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
10g
$5528.0 2023-09-18
Enamine
EN300-1873188-5g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
5g
$3728.0 2023-09-18
Enamine
EN300-1873188-1g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
1g
$1286.0 2023-09-18
Enamine
EN300-1873188-1.0g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
1g
$1286.0 2023-06-01
Enamine
EN300-1873188-2.5g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
2.5g
$2520.0 2023-09-18
Enamine
EN300-1873188-0.1g
tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate
2228132-89-4
0.1g
$1131.0 2023-09-18

tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate 関連文献

tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamateに関する追加情報

Research Brief on tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate (CAS: 2228132-89-4)

In recent years, the compound tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate (CAS: 2228132-89-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate-protected amino alcohol structure, has shown promising potential as a key intermediate in the synthesis of bioactive compounds and therapeutic agents. The growing interest in this compound is driven by its versatility in medicinal chemistry applications, particularly in the development of novel drug candidates targeting various diseases.

The structural features of tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate make it an attractive building block for the synthesis of complex molecules. Its tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations, while the presence of both amino and hydroxyl functionalities allows for further derivatization. Recent studies have explored its utility in the preparation of peptidomimetics, enzyme inhibitors, and other pharmacologically active compounds. The compound's role in facilitating stereoselective reactions has also been highlighted, making it valuable for asymmetric synthesis.

One of the most notable applications of tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate is in the development of protease inhibitors. Proteases play critical roles in numerous biological processes, and their dysregulation is implicated in diseases such as cancer, viral infections, and inflammatory disorders. Researchers have utilized this compound to design and synthesize inhibitors that target specific proteases, with preliminary results demonstrating high selectivity and potency. These findings underscore the compound's potential as a scaffold for drug discovery.

In addition to its applications in drug development, tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate has been investigated for its use in chemical biology studies. Its ability to serve as a molecular probe has enabled researchers to explore protein-ligand interactions and elucidate mechanisms of action. Recent advancements in labeling techniques have further expanded its utility, allowing for the visualization and tracking of biological processes in real-time. These applications highlight the compound's versatility beyond traditional medicinal chemistry.

Despite its promising attributes, challenges remain in the large-scale synthesis and optimization of tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate. Current research efforts are focused on improving synthetic routes to enhance yield and purity while minimizing environmental impact. Green chemistry approaches, such as catalytic methods and solvent-free reactions, are being explored to address these challenges. The development of scalable and sustainable processes will be crucial for the compound's broader adoption in pharmaceutical manufacturing.

Looking ahead, the continued exploration of tert-butyl N-(5-amino-6-hydroxy-2,5-dimethylhexan-3-yl)carbamate is expected to yield new insights into its pharmacological properties and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its translation from bench to bedside. As research progresses, this compound may emerge as a cornerstone in the design of next-generation therapeutics, addressing unmet medical needs and improving patient outcomes.

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